Benzyl 2-amino-3-methylbutanoate
Description
Significance of Amino Acid Esters as Synthetic Intermediates in Organic Synthesis
Amino acid esters are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic processes. nih.govacs.org Their importance stems from the temporary protection of the carboxylic acid group of an amino acid, which allows for selective reactions at the amino group. This protective strategy is fundamental in peptide synthesis, where a specific sequence of amino acids must be assembled. acs.orglibretexts.org Beyond peptide chemistry, amino acid esters are valuable in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and novel polymeric materials. nih.govnih.gov The esterification of amino acids, including the formation of benzyl (B1604629) esters like Benzyl 2-amino-3-methylbutanoate, is a key step that enables chemists to manipulate these bifunctional molecules with high precision. acs.org
The general utility of amino acid esters is highlighted by the variety of methods developed for their synthesis, which include reactions with alcohols in the presence of acid catalysts or coupling agents. nih.gov Once the desired synthetic transformations are complete, the ester group can be readily removed, regenerating the carboxylic acid functionality for subsequent steps. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis.
Strategic Role of Benzyl Ester Functionality as a Carboxyl Protecting Group
The benzyl ester in this compound is a widely employed carboxyl protecting group in organic synthesis, particularly in the construction of peptides. libretexts.orgacs.org The selection of the benzyl group is strategic due to its specific reactivity profile. It is stable under a variety of reaction conditions, yet it can be selectively removed under mild conditions, a process known as deprotection. libretexts.orglibretexts.org
The primary method for cleaving a benzyl ester is through catalytic hydrogenolysis. libretexts.orglibretexts.org This reaction involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to break the benzylic carbon-oxygen bond, yielding the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org This method is advantageous because it is typically clean and high-yielding, and it does not affect many other functional groups that might be present in the molecule.
The stability of the benzyl ester to acidic and basic conditions allows for the selective removal of other protecting groups, such as the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups commonly used to protect the amino function of amino acids. libretexts.org This orthogonality of protecting groups is a critical concept in the synthesis of complex molecules like peptides, as it allows for a stepwise and controlled assembly of the target structure.
Overview of Valine Derivatives in Peptide Chemistry and Chiral Molecule Synthesis
Valine, as a proteinogenic amino acid with a bulky isopropyl side chain, plays a significant role in the structure and function of peptides and proteins. Its derivatives, such as this compound, are therefore of considerable interest in peptide chemistry. The incorporation of valine residues can influence the conformation of a peptide chain and its interactions with biological targets.
Beyond their role in building peptides, valine derivatives are instrumental in the field of asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule. slideshare.netnih.gov The inherent chirality of valine can be leveraged to control the stereochemical outcome of a reaction. Valine-derived chiral auxiliaries, for instance, can be temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product.
Furthermore, valine derivatives are used as chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center and create a chiral environment that influences the approach of reactants, leading to the preferential formation of one enantiomer over the other. The development of novel chiral catalysts based on amino acids like valine is an active area of research with significant implications for the pharmaceutical and fine chemical industries. nih.gov
| Compound Name | Molecular Formula | Key Functional Groups | Primary Applications |
| This compound | C12H17NO2 | Benzyl ester, primary amine | Peptide synthesis, chiral intermediate |
| (S)-Benzyl 2-amino-3-methylbutanoate hydrochloride | C12H18ClNO2 | Benzyl ester, ammonium (B1175870) salt | Enhanced solubility in polar solvents |
| L-valine methyl ester hydrochloride | C6H14ClNO2 | Methyl ester, ammonium salt | Intermediate in synthesis matrix-fine-chemicals.com |
| N-benzoyl-L-alanine | C10H11NO3 | Carboxylic acid, amide | Resolving agent for DL-valine google.com |
| (S)-benzyl 2-amino-4-methylpentanoate hydrochloride | C13H20ClNO2 | Benzyl ester, ammonium salt | Intermediate in synthesis bldpharm.com |
| Property | Value |
| Molecular Formula | C12H17NO2 nih.gov |
| Molecular Weight | 207.27 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| InChI | InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 nih.gov |
| InChIKey | YIRBOOICRQFSOK-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CC(C)C(C(=O)OCC1=CC=CC=C1)N nih.gov |
| CAS Number | 17645-51-1 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Methodologies for the Synthesis of Benzyl 2 Amino 3 Methylbutanoate
Direct Esterification Techniques Under Mild Conditions
Direct esterification involves the reaction of valine with benzyl (B1604629) alcohol to form the corresponding ester. This process is typically an equilibrium reaction, and various strategies are employed to drive the reaction towards the product side under mild conditions to prevent side reactions and racemization.
Catalytic Approaches (e.g., Acid-Catalyzed, Lewis Acid-Promoted)
Acid catalysis is a common method for the direct esterification of amino acids. The reaction involves the protonation of the carboxylic acid group of valine by a strong acid, such as hydrogen chloride, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. scielo.br The amino group of valine is typically protected as its hydrochloride salt to prevent it from acting as a competing nucleophile. scielo.br
Lewis acids can also be employed to promote the esterification. These catalysts, such as zinc chloride or tin(IV) chloride, coordinate to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. This approach can sometimes offer milder reaction conditions compared to Brønsted acid catalysis.
Azeotropic Distillation Methods for Water Removal
A significant challenge in direct esterification is the removal of water, a byproduct of the reaction, which can shift the equilibrium back towards the reactants. Azeotropic distillation is a powerful technique to overcome this limitation. colab.wsresearchgate.net The reaction is typically carried out in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). researchgate.net As the azeotrope distills, water is effectively removed from the reaction mixture, driving the formation of the benzyl ester. colab.ws A Dean-Stark apparatus is commonly used for this purpose, which allows for the continuous removal of water while the solvent is returned to the reaction flask. researchgate.net This method is particularly useful for achieving high conversion rates in condensation reactions. colab.ws
Indirect Esterification via Activated Carboxylic Acid Derivatives
Indirect esterification methods involve the activation of the carboxylic acid group of valine to create a more reactive species that readily reacts with benzyl alcohol. These methods often provide higher yields and faster reaction times compared to direct esterification.
Carbodiimide-Mediated Condensation (e.g., DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents in peptide synthesis and can be effectively employed for the synthesis of benzyl 2-amino-3-methylbutanoate. nih.gov In this method, the carboxylic acid of an N-protected valine reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by benzyl alcohol to form the desired ester, with the carbodiimide being converted to a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov
| Reagent | Conditions | Yield | Reference |
| EDC/HOBt | CH2Cl2, 23 °C | 65% (for a similar coupling) | nih.gov |
Mixed Anhydride (B1165640) Formations
The mixed anhydride method is another powerful technique for activating the carboxylic acid group of valine. highfine.comgoogle.com This involves reacting an N-protected valine with a chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. cdnsciencepub.comnih.gov This reaction forms a mixed carbonic-carboxylic anhydride, which is a highly activated species. Subsequent addition of benzyl alcohol leads to the formation of the benzyl ester with high efficiency. This method is known for its rapid reaction rates and often provides high yields of pure product. highfine.com However, careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of urethanes. cdnsciencepub.com
| Activating Agent | Base | Solvent | Notes | Reference |
| Isobutyl chloroformate | N-Methylmorpholine | Dichloromethane | Can lead to urethane (B1682113) formation as a side product. | cdnsciencepub.com |
| Ethyl chloroformate | Triethylamine | - | A widely used combination in peptide synthesis. | highfine.com |
Use of Phosphonium and Uronium Salts (e.g., PyBOP, HATU)
Phosphonium and uronium salts are among the most efficient coupling reagents for amide and ester bond formation. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are particularly effective. luxembourg-bio.comgoogle.combeilstein-journals.org These reagents react with the N-protected valine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive activated ester. This intermediate then rapidly reacts with benzyl alcohol to yield the desired this compound. These reagents are often preferred for sterically hindered amino acids and can significantly improve reaction yields and minimize racemization. luxembourg-bio.combeilstein-journals.org
| Reagent | Base | Solvent | Yield | Reference |
| HATU | DIPEA | DCM | 83% (for a similar dipeptide coupling) | beilstein-journals.org |
| PyBOP | Tertiary Amine | - | Used in solid-phase peptide synthesis. | google.com |
Stereoselective and Enantiopure Synthesis Strategies
The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry, particularly for biologically active molecules. For this compound, achieving enantiomeric purity is critical, and several strategies are employed to this end.
Asymmetric Synthesis from Chiral Precursors
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for separating a racemic mixture and thus maximizing theoretical yield. wikipedia.org One effective approach is to start from a readily available chiral precursor. In the context of this compound, the most straightforward chiral precursors are the enantiopure forms of the amino acid valine (L-valine or D-valine) itself.
A common method involves the Fischer-Speier esterification of the chosen valine enantiomer with benzyl alcohol, typically catalyzed by an acid like p-toluenesulfonic acid. To drive the reaction to completion, water is removed azeotropically. The choice of solvent is critical to prevent racemization; while historically, solvents like benzene or toluene were used, recent methods advocate for solvents like cyclohexane, which forms a lower-boiling azeotrope with water, thereby preserving the stereochemical integrity of the starting material. nih.govnih.gov Chiral HPLC analysis is then used to confirm that the resulting benzyl ester retains the high enantiomeric purity of the precursor amino acid. nih.gov
More complex asymmetric syntheses can build the amino acid backbone stereoselectively. For instance, methods involving the conjugate addition of chiral lithium amides to α,β-unsaturated esters can establish the desired stereocenter. rsc.orgnih.gov While not directly demonstrated for this compound in the search results, these principles are widely applicable in the asymmetric synthesis of amino acid derivatives.
Chiral Resolution Techniques
When a synthesis results in a racemic mixture (an equal mix of both enantiomers), chiral resolution is required to separate them. wikipedia.org
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine of this compound with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or (S)-mandelic acid. wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure this compound. This process can be laborious and depends on the differential solubility of the diastereomeric salts. wikipedia.org
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers. symeres.com For example, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of a racemic ester back to the corresponding carboxylic acid, leaving the other enantiomeric ester untouched. The resulting mixture of the enantiopure ester and the carboxylic acid can then be separated. Lipases are known to be effective in such resolutions, often proceeding with high selectivity. princeton.edubenthamscience.com
| Technique | Description | Advantages | Disadvantages |
| Asymmetric Synthesis | Directly synthesizes the target enantiomer from a chiral or prochiral starting material. wikipedia.orgnih.gov | High theoretical yield (up to 100%); avoids waste of one enantiomer. | Requires development of specific, often complex, catalytic systems or chiral precursors. |
| Diastereomeric Salt Formation | Reacts a racemate with a chiral resolving agent to form separable diastereomeric salts. wikipedia.org | Well-established, classical technique; does not always require specialized equipment. | Maximum 50% yield for the desired enantiomer; success is unpredictable and depends on crystallization. wikipedia.org |
| Enzymatic Resolution | Uses an enzyme to selectively react with one enantiomer in a racemic mixture. symeres.com | High enantioselectivity; reactions occur under mild, environmentally friendly conditions. symeres.com | Maximum 50% yield for the desired enantiomer; requires screening for a suitable enzyme. |
Biocatalytic Approaches
Biocatalytic methods are increasingly favored as green and highly selective alternatives to traditional chemical catalysis. nih.gov Lipases, in particular, are versatile biocatalysts for esterification and transesterification reactions. nih.govnih.gov
In the context of this compound synthesis, a lipase can catalyze the direct esterification of valine with benzyl alcohol. Alternatively, a lipase can be used in a transesterification reaction. For example, a simple alkyl ester of valine (e.g., methyl or ethyl valinate) can be reacted with benzyl alcohol in the presence of a lipase. The enzyme facilitates the exchange of the alkyl group for the benzyl group. nih.gov These reactions are often performed in non-aqueous solvents or in biphasic systems to favor synthesis over the reverse reaction, hydrolysis. nih.gov The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is common as it simplifies catalyst removal and recycling. rsc.org
Orthogonal Protection Strategies for the Amine Moiety During Esterification
In peptide synthesis and related chemical transformations, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. nih.gov When preparing this compound, especially as a building block for peptide synthesis, the α-amino group must be protected before the carboxyl group is activated for coupling. Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, which is crucial for complex multi-step syntheses. rsc.orgnih.gov
Application of N-terminal Protecting Groups
To perform the esterification of valine to its benzyl ester cleanly, or to use the resulting amino acid ester in further reactions like peptide coupling, the nucleophilic amine group is typically protected. Three of the most common N-terminal protecting groups in peptide chemistry are Boc, Cbz, and Fmoc. lifetein.comgoogle.com
Boc (tert-butoxycarbonyl): This group is installed using Di-tert-butyl dicarbonate (B1257347) (Boc anhydride). It is stable to basic conditions and hydrogenolysis but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). lifetein.comyoutube.com
Cbz (Carboxybenzyl): Also known as the benzyloxycarbonyl group, it is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). youtube.com
Fmoc (9-fluorenylmethoxycarbonyl): This group is attached using Fmoc-Cl or Fmoc-OSu. It is notably stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. lifetein.com
| Protecting Group | Full Name | Structure | Cleavage Conditions |
| Boc | tert-butoxycarbonyl | (CH₃)₃COCO- | Mild to strong acid (e.g., Trifluoroacetic Acid, TFA). youtube.comsigmaaldrich.com |
| Cbz | Carboxybenzyl (Benzyloxycarbonyl) | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂/Pd). youtube.com |
| Fmoc | 9-fluorenylmethoxycarbonyl | C₁₄H₉CH₂OCO- | Mild base (e.g., 20% Piperidine in DMF). lifetein.com |
Selective Cleavage of Protecting Groups Post-Esterification
The power of orthogonal protection lies in the ability to deprotect one functional group without affecting another. rsc.orgpnas.org This is critical when working with this compound, which contains both an N-terminal protecting group and a C-terminal benzyl ester.
The benzyl ester group is cleaved under similar conditions as the Cbz group—catalytic hydrogenolysis. google.com Therefore, the Cbz group is not orthogonal to a benzyl ester and they would typically be cleaved simultaneously.
In contrast, the Boc and Fmoc groups offer true orthogonality:
An N-Fmoc-protected benzyl valinate can have its Fmoc group removed with piperidine, leaving the benzyl ester intact. The free amine can then be used in a subsequent peptide coupling step. lifetein.com
An N-Boc-protected benzyl valinate can be deprotected with TFA to reveal the free amine, again without affecting the benzyl ester. sigmaaldrich.com
This orthogonality allows for precise, stepwise modifications. For example, in a solid-phase peptide synthesis, an Fmoc-protected amino acid benzyl ester could be used in the final solution-phase fragment condensation, where the Fmoc group is removed to allow coupling, and all benzyl-based protecting groups (including the C-terminal ester) are removed simultaneously in the final deprotection step using strong acid or hydrogenolysis. lifetein.comthermofisher.com
| Group | Cleavage Reagent | Stability towards Boc Cleavage (TFA) | Stability towards Fmoc Cleavage (Piperidine) | Stability towards Cbz/Benzyl Ester Cleavage (H₂/Pd) |
| Boc | TFA sigmaaldrich.com | - | Stable | Stable |
| Fmoc | Piperidine lifetein.com | Stable | - | Stable |
| Cbz / Benzyl Ester | H₂/Pd, Strong Acid (HF, TFMSA) sigmaaldrich.comresearchgate.net | Stable | Stable | - |
Deprotection Chemistry of the Benzyl Ester
Hydrogenolysis is a standard and effective method for the deprotection of benzyl esters. This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Catalytic transfer hydrogenation (CTH) offers a milder and often more practical alternative to traditional hydrogenolysis, which can require high pressures of hydrogen gas. organic-chemistry.org CTH utilizes a hydrogen donor in the presence of a catalyst to effect the reduction. This method is particularly advantageous in peptide synthesis as it can selectively remove benzyl-type protecting groups without affecting other functionalities. rsc.orgacs.org
Common hydrogen donors for CTH include formic acid, ammonium (B1175870) formate, cyclohexene, and cyclohexadiene. mdma.ch The combination of formic acid with a palladium catalyst is effective for the rapid deprotection of benzyl esters. organic-chemistry.orgmdma.ch Studies have shown that 10% palladium on carbon can be used effectively with formic acid, providing a less expensive alternative to palladium black. mdma.ch The reaction is typically carried out in a solvent like methanol (B129727) at room temperature, leading to high yields of the deprotected amino acid or peptide. mdma.ch
Recent advancements have explored the use of mixed catalyst systems. For instance, the combination of palladium on carbon with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, a reaction that shares mechanistic similarities with benzyl ester hydrogenolysis. nih.gov Another innovative approach involves an amphiphilic polymer-supported nano-palladium catalyst with tetrahydroxydiboron (B82485) as a hydrogen source in water, allowing for the efficient debenzylation of a variety of substrates, including benzyl-protected amino acids, under mild and safe conditions. researchgate.net
Table 1: Catalytic Transfer Hydrogenation Conditions for Benzyl Ester Deprotection
| Catalyst | Hydrogen Donor | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| 10% Pd/C | Formic Acid | Methanol | An efficient and less expensive alternative to palladium black for rapid deprotection. | mdma.ch |
| Palladium on Carbon | Formic Acid | Not specified | Provides fast and simple removal of O-benzyl groups from carbohydrate derivatives. | organic-chemistry.org |
| 10% Pd/C | Cyclohexene | Not specified | Convenient for removing N-benzyloxycarbonyl and benzyl ester groups in peptides. | rsc.org |
| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron | Water | Safe and mild conditions for debenzylation with a reusable catalyst. | researchgate.net |
While hydrogenolysis is a common method, acid-mediated cleavage can also be employed for the deprotection of benzyl esters, particularly for substrates that are sensitive to catalytic hydrogenation. Strong acids can effect the cleavage of benzyl ethers, a related functional group, though this method is limited to acid-insensitive substrates. organic-chemistry.org
In the context of peptide synthesis, a mixture of trifluoromethanesulfonic acid, trifluoroacetic acid, and dimethyl sulfide (B99878) has been studied for the removal of benzyl protecting groups. acs.org This strong acid cocktail facilitates the cleavage of the ester linkage. However, the harsh conditions can limit its applicability, especially when other acid-labile protecting groups are present in the molecule. The choice of acid and reaction conditions must be carefully considered to avoid unwanted side reactions.
Enzymatic hydrolysis presents a highly selective and mild alternative for the removal of benzyl esters. This method utilizes enzymes, such as lipases and esterases, to catalyze the hydrolysis of the ester bond under gentle conditions, often in aqueous solutions at neutral pH. This approach is particularly valuable when dealing with complex molecules containing multiple sensitive functional groups.
An esterase from Bacillus subtilis (BS2) and a lipase from Candida antarctica (CAL-A) have been shown to be effective for the selective removal of methyl and benzyl protecting groups in high yields without affecting other functional groups. nih.gov The enzymatic approach offers a high degree of chemoselectivity, which is often difficult to achieve with traditional chemical methods. The mechanism of action involves the interaction of the benzyl ester with the active site of the enzyme, leading to hydrolysis of the ester bond.
Another study demonstrated the use of bis(tributyltin) oxide for the chemoselective cleavage of phenacyl, benzyl, and methyl esters of N-protected amino acids and dipeptides. rsc.org While not strictly enzymatic, this chemical method also provides high selectivity and good yields of the corresponding carboxylic acids, with the notable advantage that the peptide bond remains unaffected. rsc.org
Table 2: Enzymes for the Hydrolysis of this compound
| Enzyme | Source Organism | Key Advantages | Reference |
|---|---|---|---|
| Esterase (BS2) | Bacillus subtilis | Mild and selective removal of benzyl groups in high yields. | nih.gov |
| Lipase (CAL-A) | Candida antarctica | Mild and selective removal of benzyl groups in high yields. | nih.gov |
Advanced Stereochemical Analysis and Conformational Studies
Methodologies for Determining Enantiomeric Excess and Absolute Configuration
The precise determination of the enantiomeric excess (ee) and the absolute configuration of Benzyl (B1604629) 2-amino-3-methylbutanoate is paramount for its use as a chiral building block. Several sophisticated analytical methods are utilized for this purpose.
Chiral Chromatography (HPLC, GC) for Purity Assessment
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the purity assessment of Benzyl 2-amino-3-methylbutanoate.
In chiral HPLC , the separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A study on the synthesis of L-amino acid benzyl esters, including L-valine benzyl ester, utilized chiral HPLC to confirm the enantiomeric purity of the product. unimi.it The analysis demonstrated that under specific synthesis conditions, the benzyl esters of valine could be formed in an enantiomerically pure state. unimi.it While specific methods for this compound are not extensively documented in publicly available literature, the general principles of chiral HPLC for amino acid derivatives are well-established. phenomenex.comnih.govchromatographytoday.comchiralpedia.com The choice of CSP is crucial and often empirical, with polysaccharide-based and cyclodextrin-based columns being common choices. nih.gov
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. For amino acid derivatives like this compound, derivatization is often necessary to increase volatility. researchgate.net The use of chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, allows for the separation of the enantiomers. researchgate.net
Table 1: Representative Chiral HPLC Conditions for Amino Acid Benzyl Ester Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA |
| Mobile Phase | n-hexane/2-propanol/diethylamine (95:5:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Reference | Based on conditions for similar compounds unimi.it |
NMR Spectroscopy with Chiral Auxiliary Reagents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and effective tool for determining enantiomeric excess when used in conjunction with chiral auxiliary reagents. These reagents, which can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), interact with the enantiomers of this compound to form diastereomeric species that are distinguishable by NMR. nih.govacs.orgresearchgate.net
Chiral Derivatizing Agents (CDAs) react with the amino group of the analyte to form covalent diastereomeric adducts with distinct NMR spectra. researchgate.net
Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or dipole-dipole interactions. This results in chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification. researchgate.netethz.ch
While specific applications of this technique to this compound are not readily found in the literature, the methodology is broadly applicable to chiral amino acid esters. nih.govethz.ch
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides an unambiguous determination of the absolute configuration and the three-dimensional structure of a molecule in the solid state. This technique would be the definitive method to establish the absolute stereochemistry of an enantiomerically pure crystal of this compound. However, a search of the crystallographic literature did not yield a specific crystal structure for this compound. The successful application of this technique requires the growth of a single crystal of suitable quality.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule. The CD spectrum of a chiral compound is unique to its enantiomer and can be used to determine its absolute configuration by comparison with known standards or theoretical calculations. While these techniques are powerful, specific CD or ORD data for this compound are not widely reported in the scientific literature. However, the principles of these techniques are well-established for other chiral molecules, including amino acids and their derivatives. nih.gov
Conformational Analysis via Spectroscopic and Computational Techniques
The biological activity and reactivity of this compound are influenced by its conformational flexibility. The molecule can adopt various conformations due to the rotation around its single bonds. The study of these conformations can be approached through a combination of spectroscopic methods, primarily NMR, and computational modeling.
NMR spectroscopy can provide information about the average conformation in solution through the analysis of coupling constants and nuclear Overhauser effects (NOEs). For analogous amino acid esters, NMR studies have been used to understand the preferred conformations and the interactions that stabilize them. ethz.ch
Computational methods, such as density functional theory (DFT) and molecular mechanics, are powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformers. These calculations can predict the relative stabilities of different conformations and provide insights into the geometric parameters, such as bond lengths and dihedral angles. While specific computational studies on this compound are not prominent in the literature, such analyses have been performed on the parent amino acid, valine, and other esters. acs.org
Stereochemical Stability and Epimerization in Chemical Transformations
The stereochemical integrity of the chiral center in this compound is crucial, especially during chemical transformations such as peptide synthesis. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of the undesired diastereomer.
Amino acid esters, including benzyl esters, can be susceptible to racemization or epimerization, particularly under basic or harsh acidic conditions, or at elevated temperatures. unimi.itresearchgate.net The mechanism often involves the deprotonation of the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical purity. A study on the synthesis of amino acid benzyl esters highlighted that the choice of solvent and reaction conditions is critical to avoid racemization. unimi.it For instance, the use of toluene (B28343) as a solvent at high temperatures was shown to cause significant racemization for some amino acid benzyl esters. researchgate.net However, the same study found that the benzyl ester of valine exhibited limited or no racemization under these conditions, suggesting a higher stereochemical stability compared to other amino acid esters with electron-withdrawing side chains. researchgate.net
Mechanistic Organic Chemistry and Reactivity of Benzyl 2 Amino 3 Methylbutanoate
Kinetics and Mechanism of Ester Hydrolysis in Various Media
Ester hydrolysis is a fundamental reaction of Benzyl (B1604629) 2-amino-3-methylbutanoate, proceeding via different mechanisms depending on the pH of the medium. This reaction involves the cleavage of the ester bond to yield valine and benzyl alcohol.
Under basic conditions , the hydrolysis occurs through a saponification mechanism. The hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the benzyloxy group as a leaving group to form valine, which is deprotonated under the basic conditions to yield the valinate carboxylate salt. The process is effectively irreversible due to this final deprotonation step. masterorganicchemistry.com
In acidic media , the mechanism is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, benzyl alcohol is eliminated as the leaving group, regenerating the acid catalyst and producing the protonated form of valine.
A notable aspect of the hydrolysis of α-amino esters is the potential for intramolecular catalysis . The neighboring α-amino group can act as an intramolecular general base catalyst. nih.gov Studies on analogous compounds, such as 2-aminobenzoate (B8764639) esters, have shown that the amino group can facilitate the attack of a water molecule on the ester carbonyl. nih.gov This intramolecular assistance can lead to significant rate enhancements, particularly in the pH range where the amino group is in its free base form. nih.gov In the case of Benzyl 2-amino-3-methylbutanoate, the amino group can deprotonate the attacking water molecule, increasing its nucleophilicity and accelerating the hydrolysis rate.
Table 1: Conditions for Ester Hydrolysis of this compound
| Medium | Catalyst/Reagent | Key Mechanistic Steps | Products |
|---|---|---|---|
| Basic | Aqueous NaOH or KOH | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of benzyl alkoxide. masterorganicchemistry.com | Valinate salt, Benzyl alcohol |
| Acidic | Aqueous HCl or H₂SO₄ | Protonation of carbonyl oxygen, nucleophilic attack by H₂O, proton transfer, elimination of benzyl alcohol. | Valine (as ammonium (B1175870) salt), Benzyl alcohol |
Transesterification Reactions and Their Applications in Derivative Synthesis
Transesterification is a process where the benzyl group of this compound is exchanged with the alkyl or aryl group of another alcohol. This reaction is a type of nucleophilic acyl substitution and is typically catalyzed by an acid or a base.
The mechanism is analogous to hydrolysis. In acid-catalyzed transesterification , the carbonyl group is protonated, followed by nucleophilic attack from the new alcohol. In base-catalyzed transesterification , an alkoxide ion from the new alcohol acts as the nucleophile.
This reaction is highly valuable for the synthesis of different valine esters, which may be required for specific applications in peptide synthesis or as intermediates for more complex molecules. For instance, converting the benzyl ester to a methyl or ethyl ester might be necessary if the benzyl group is not compatible with subsequent reaction conditions. The choice of alcohol and catalyst allows for the synthesis of a diverse library of valine ester derivatives.
Table 2: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-amino-3-methylbutanoate matrix-fine-chemicals.com |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl 2-amino-3-methylbutanoate |
Reactivity of the Alpha-Amino Group in Amidation and Alkylation Reactions
The alpha-amino group (-NH₂) is a key center of reactivity, functioning as a nucleophile in several important transformations, primarily amidation and alkylation.
Amidation: The amino group readily reacts with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form an amide bond. This reaction is the foundation of peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. To facilitate this reaction, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to activate the carboxylic acid.
Alkylation: The nitrogen of the amino group can be alkylated using alkylating agents like alkyl halides. monash.edu This reaction introduces one or more alkyl groups onto the nitrogen atom. For selective mono-alkylation, it is often necessary to first protect the amino group, for example, as a sulfonamide, and then perform the alkylation followed by deprotection. monash.edu A common method for N-methylation involves using sodium hydride and methyl iodide. monash.edu Reductive amination, the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl substituents. These N-alkylated amino acid derivatives are valuable in medicinal chemistry for modifying the properties of peptides. monash.edu
Table 3: Reactions at the Alpha-Amino Group
| Reaction Type | Reagent(s) | Functional Group Formed | Significance |
|---|---|---|---|
| Amidation | Activated Carboxylic Acid (e.g., Acyl Chloride) or Carboxylic Acid + Coupling Agent | Amide | Fundamental for peptide bond formation. |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) + Base monash.edu | Secondary or Tertiary Amine | Creates N-alkylated amino acids for peptidomimetics. monash.edu |
Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
The reactivity of the ester is intermediate compared to other carboxylic acid derivatives. It is less reactive than highly electrophilic acid chlorides and anhydrides but more reactive than amides, which are stabilized by resonance. libretexts.orgyoutube.com This moderate reactivity allows for selective transformations in the presence of less reactive functional groups.
A variety of nucleophiles can participate in this reaction, leading to different products. Hydrolysis (with water/hydroxide) and transesterification (with alcohols/alkoxides) have been discussed. Another important example is aminolysis , where ammonia (B1221849) or a primary/secondary amine acts as the nucleophile to produce an amide. This reaction provides a direct route to valinamide (B3267577) or N-substituted valinamides from the benzyl ester.
Table 4: Nucleophilic Acyl Substitution at the Ester Carbonyl
| Nucleophile | Reaction Name | Product |
|---|---|---|
| H₂O / OH⁻ | Hydrolysis / Saponification | Valine / Valinate |
| R'OH / R'O⁻ | Transesterification | New Ester (Val-OR') |
| NH₃ | Aminolysis | Valinamide |
| R'NH₂ | Aminolysis | N-Substituted Valinamide (Val-NHR') |
Transformations Involving the Aromatic Moiety of the Benzyl Group
The benzyl group is not merely a passive component; its aromatic ring can undergo transformations, and the entire group can be cleaved under specific conditions.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The existing -CH₂-O-CO- chain is an ortho-, para-directing and weakly activating group, meaning it directs incoming electrophiles to the positions ortho and para to the point of attachment. This allows for the synthesis of derivatives with substituted aromatic rings.
Hydrogenolysis: One of the most significant reactions of the benzyl group in this context is its removal by catalytic hydrogenolysis. Benzyl esters are widely used as carboxyl-protecting groups in peptide synthesis precisely because they are stable to many reaction conditions but can be cleanly cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). researchgate.net This reaction reduces the benzyl group to toluene (B28343) and liberates the free carboxylic acid (valine) under mild, neutral conditions. This orthogonality makes the benzyl ester an invaluable tool in multi-step synthesis.
Table 5: Key Transformations of the Benzyl Group
| Reaction Type | Reagent(s) | Result | Application |
|---|---|---|---|
| Electrophilic Nitration | HNO₃ / H₂SO₄ | Addition of -NO₂ to the aromatic ring | Synthesis of nitro-substituted derivatives |
| Electrophilic Halogenation | Br₂ / FeBr₃ | Addition of -Br to the aromatic ring | Synthesis of bromo-substituted derivatives |
Role As a Versatile Building Block in Complex Chemical Synthesis
Integration into Peptide Synthesis Methodologies
The primary application of Benzyl (B1604629) 2-amino-3-methylbutanoate lies in peptide synthesis, where the benzyl group serves as a temporary protecting group for the carboxylic acid functionality of the valine residue. This protection strategy is fundamental to both solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions at the C-terminus while the peptide chain is elongated from the N-terminus. beilstein-journals.org
In Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, peptides are assembled sequentially while one end is anchored to a solid polymer support. beilstein-journals.org Benzyl 2-amino-3-methylbutanoate, or more commonly, its Nα-protected form (e.g., Boc-Val-OBzl or Fmoc-Val-OBzl), can be utilized in what is known as the Boc/Benzyl protection strategy. In this approach, the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups and the C-terminal carboxyl group are protected by more stable benzyl-based groups. beilstein-journals.org
The benzyl ester of the C-terminal amino acid provides a stable linkage that withstands the repeated cycles of Nα-Boc deprotection, which is typically achieved with trifluoroacetic acid (TFA). beilstein-journals.org At the end of the synthesis, the completed peptide is cleaved from the resin, and the benzyl protecting groups are removed simultaneously, often using strong acids like hydrofluoric acid (HF). beilstein-journals.org This graded acid lability is a cornerstone of the Boc/Boc-SPPS strategy.
| SPPS Strategy | Nα-Protecting Group | C-Terminal/Side-Chain Protection | Deprotection/Cleavage |
| Boc/Benzyl | tert-butyloxycarbonyl (Boc) | Benzyl (Bzl) esters/ethers | Nα: Trifluoroacetic acid (TFA); Final: Hydrofluoric acid (HF) |
This method, while effective, requires specialized equipment to handle corrosive reagents like HF. The use of benzyl protection is a classic and foundational technique in SPPS.
In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org this compound is also a key reagent in this methodology. Here, the benzyl ester protects the C-terminal carboxyl group of a valine residue, allowing its N-terminal amino group to be coupled with the activated carboxyl group of another N-protected amino acid. beilstein-journals.org
The benzyl group is favored for its stability under various coupling conditions and its clean removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which generally does not affect other protecting groups like Boc or Fmoc. This orthogonality allows for selective deprotection and further manipulation of the peptide chain in a controlled manner.
Precursor for Peptidomimetics and Conformationally Restricted Amino Acid Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like stability and bioavailability. This compound can serve as a starting material for such molecules. For instance, it can be a precursor in the stereoselective synthesis of azabicyclo[4.3.0]nonane amino acid esters, which act as dipeptide beta-turn mimetics. nih.gov These rigid scaffolds are designed to lock the peptide backbone into a specific conformation, which is crucial for biological activity. The synthesis of these mimetics often involves complex multi-step pathways where the valine side chain and protected carboxyl group are incorporated into the final bicyclic structure. nih.gov
Synthesis of Chiral Scaffolds and Heterocyclic Systems
The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of more complex chiral molecules and heterocyclic systems. Its stereocenter can be used to induce chirality in subsequent reactions. While direct examples involving this compound are not detailed in the provided results, the synthesis of 2-amino-3-benzylthiopyridine scaffolds as potent c-Met inhibitors illustrates a relevant strategy. nih.gov In such syntheses, amino acid derivatives are used to construct complex heterocyclic cores, and the principles could be extended to valine derivatives like this compound to introduce specific side chains and stereochemistry. nih.gov The synthesis of substituted benzimidazole-containing peptides on a solid phase also highlights how amino acid residues can be precursors to heterocyclic systems. nih.gov
Application in the Synthesis of Advanced Organic Materials and Probes
The use of amino acid derivatives in the development of advanced organic materials and probes is an expanding area of research. While specific applications of this compound in this context are not explicitly detailed in the search results, its properties as a protected chiral amino acid make it a candidate for incorporation into larger functional molecules. For example, peptides and their derivatives can self-assemble into nanomaterials, and the specific sequence and side chains of the amino acids dictate the final structure and properties. The valine side chain's hydrophobicity could influence these self-assembly processes.
Role in the Synthesis of Structurally Complex Bioactive Molecules (focus on synthetic pathway)
This compound is a key intermediate in the synthesis of various bioactive compounds. Its role is often to introduce a valine residue into a larger molecule as part of a peptide or peptide-like segment. The synthesis of peptides with biological functions, such as hormones, neurotransmitters, and antibiotics, frequently employs protected amino acids like benzyl valinate. beilstein-journals.org
Biochemical Investigations and Mechanistic Interactions Non Clinical Context
Substrate Specificity Studies of Esterases and Peptidases
The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. Benzyl (B1604629) 2-amino-3-methylbutanoate is frequently employed to probe the specificity of various peptidases and esterases due to its stereochemical properties and the nature of its ester group.
Enantioselective Hydrolysis: Studies utilizing alkaline proteases, such as Alcalase, have demonstrated high stereoselectivity in the hydrolysis of racemic mixtures of amino acid esters. These enzymes selectively catalyze the hydrolysis of the L-enantiomer, L-valine benzyl ester, to produce L-valine, while leaving the D-amino acid ester largely unreacted. rsc.org This high degree of chiral recognition highlights the precise steric requirements within the enzyme's active site, which can accommodate the L-configuration but not the D-configuration. This enantioselectivity is crucial for applications requiring optically pure amino acids.
Influence of the Ester Group on Substrate Affinity: The choice of ester group on an amino acid monomer can significantly influence its interaction with an enzyme. Research on the protease papain has shown that the benzyl ester group can enhance substrate affinity and broaden the enzyme's substrate specificity. acs.org In a comparative study of papain-catalyzed polymerization of alanine (B10760859) and glycine (B1666218) with different ester groups (methyl, ethyl, benzyl, and tert-butyl), the benzyl esters provided a much greater polymerization efficiency. acs.org This suggests that the aromatic benzyl moiety contributes favorably to binding within the enzyme's active site, likely through hydrophobic interactions. This enhancement allowed the enzyme to polymerize monomers that would otherwise have substantially different affinities. acs.org
| Ester Group | Polymerization Yield (%) |
|---|---|
| Methyl | 15 |
| Ethyl | 20 |
| tert-Butyl | <5 |
| Benzyl | 85 |
Data derived from studies on chemoenzymatic polymerization by papain, highlighting the superior performance of the benzyl ester derivative. acs.org
In Vitro Studies on Enzyme-Substrate Interactions
In vitro studies using Benzyl 2-amino-3-methylbutanoate provide insight into the fundamental mechanisms of enzyme catalysis. As a substrate for serine proteases like chymotrypsin (B1334515), its hydrolysis follows a well-established covalent catalysis mechanism.
The process involves a two-step, "ping-pong" kinetic pathway. First, the serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. This is followed by the release of the benzyl alcohol leaving group and the formation of a stable acyl-enzyme intermediate, where the valine moiety is covalently bonded to the enzyme. In the second step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the L-valine product and regenerating the free enzyme for another catalytic cycle.
The efficiency of this interaction is also dependent on the physicochemical environment. For amino acid esters, the ionization state of the α-amino group plays a critical role. The protonated form of the substrate has been shown to be hydrolyzed significantly faster by chymotrypsin, indicating that electrostatic interactions within the active site contribute to optimal substrate binding and catalysis.
Molecular Docking and Computational Modeling of Ligand-Protein Interactions
Molecular docking and computational modeling are powerful tools for visualizing and predicting the interactions between a ligand, such as this compound, and a protein's active site. nih.gov For serine proteases like α-chymotrypsin, the active site is a well-defined cleft with specific subsites (S1, S2, S1', etc.) that accommodate the amino acid residues of the substrate.
Based on the known structure of the chymotrypsin active site and docking studies of similar ligands, a predictive binding model for this compound can be constructed. researchgate.netresearchgate.net
S1 Pocket Interaction: The primary specificity of chymotrypsin is determined by its deep, hydrophobic S1 pocket. The large, aromatic benzyl group of the substrate is predicted to fit snugly into this pocket, stabilized by hydrophobic interactions with residues such as tryptophan, glycine, and valine that line the cavity.
Catalytic Triad (B1167595) Interaction: The ester carbonyl group of the substrate is positioned in close proximity to the catalytic triad (Serine-195, Histidine-57, Aspartate-102). This precise orientation facilitates the nucleophilic attack by the hydroxyl group of Serine-195, which is activated by Histidine-57.
Amine Group Interaction: The α-amino group of the valine moiety likely forms hydrogen bonds with backbone carbonyls of residues near the active site, such as Glycine-216, further anchoring the substrate in a productive conformation. researchgate.net
Valine Side Chain Interaction: The isopropyl side chain of the valine residue would occupy the S2 or other nearby subsites, making additional van der Waals contacts.
| Substrate Moiety | Enzyme Subsite/Residue | Predicted Interaction Type |
|---|---|---|
| Benzyl Group | S1 Specificity Pocket | Hydrophobic Interaction |
| Ester Carbonyl | Serine-195 (Catalytic Triad) | Covalent Bond (transient) |
| Ester Carbonyl Oxygen | Oxyanion Hole (Gly-193, Ser-195) | Hydrogen Bonding |
| α-Amino Group | Glycine-216 | Hydrogen Bonding |
| Valine Side Chain (Isopropyl) | S2/S3 Subsites | Van der Waals / Hydrophobic |
Interactions are inferred from the known structure of the α-chymotrypsin active site and computational models of related ligands. researchgate.netnih.gov
Role as a Biochemical Probe in Metabolic Pathway Research (non-human, in vitro)
Beyond its use in studying single enzymes, this compound can function as a biochemical tool or probe in engineered in vitro reaction cascades. These synthetic pathways are constructed to investigate multi-step enzymatic processes outside of a living organism.
For instance, the compound can serve as a starting material or an intermediate in one-pot cascade reactions designed to synthesize more complex molecules. Recent protein engineering efforts have created artificial "PluriZymes" that possess both protease and esterase activities within a single protein scaffold. nih.govub.edu In such a system, a dipeptide could first be cleaved by the enzyme's protease activity, and the resulting amino acid could then be esterified with benzyl alcohol. Conversely, this compound could be used as a substrate for the esterase function to release L-valine, which then becomes available for a subsequent, different enzymatic reaction within the same vessel. The ability of proteases to selectively hydrolyze D,L-amino acid esters also allows the compound to be used as a tool for producing specific enantiomers required for subsequent steps in a pathway. nih.gov
Furthermore, the compound has been used as a substrate in studies of specific biochemical transformations, such as the nitrous acid-mediated deamination of L-valine and its benzyl ester, allowing researchers to compare reaction products and mechanisms in a controlled, non-cellular environment. nih.gov
Advanced Analytical Techniques for Process Monitoring and Product Characterization
In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)
In-situ spectroscopic methods are powerful tools for real-time monitoring of the synthesis of Benzyl (B1604629) 2-amino-3-methylbutanoate, offering a non-invasive window into the reaction vessel. nih.govresearchgate.net These techniques track the concentration changes of reactants, intermediates, and products as the reaction occurs, providing critical data for kinetic analysis and process optimization. nih.govmt.com
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture, is highly effective for monitoring the esterification process. acs.org The reaction can be followed by observing the disappearance of the carboxylic acid O-H stretch from the valine starting material and the C=O stretching vibration of the reactant, alongside the simultaneous appearance and increase of the characteristic ester C=O stretching band of the Benzyl 2-amino-3-methylbutanoate product. chemrxiv.orgresearchgate.net This real-time data allows for precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR spectroscopy can also be employed to follow the reaction progress. By monitoring specific proton or carbon signals unique to the reactants and the product, a quantitative assessment of the conversion can be obtained over time. For instance, the disappearance of the signal corresponding to the benzylic protons of benzyl alcohol and the appearance of the shifted benzylic proton signal in the final ester product can be integrated to calculate the reaction rate and yield. st-andrews.ac.uk
| Reaction Time (minutes) | Valine C=O Absorbance (AU at ~1740 cm⁻¹) | Product Ester C=O Absorbance (AU at ~1735 cm⁻¹) | % Conversion (Calculated) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.65 | 0.35 | 35% |
| 60 | 0.32 | 0.68 | 68% |
| 90 | 0.10 | 0.90 | 90% |
| 120 | <0.01 | 0.99 | >99% |
High-Resolution Mass Spectrometry for Impurity Profiling and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive structural confirmation and impurity profiling of this compound. sterlingpharmasolutions.com Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Time-of-Flight (TOF) provide mass measurements with high accuracy (typically <5 ppm), which is crucial for determining the elemental composition of the parent molecule and any process-related impurities. bioanalysis.inlcms.cz
Exact Mass Determination: The primary use of HRMS is to confirm the molecular formula of the synthesized compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places, the resulting exact mass can be compared against the theoretical mass calculated from the elemental formula (C₁₂H₁₇NO₂). A close match provides unambiguous confirmation of the product's identity. bioanalysis.inlcms.cz
Impurity Profiling: During synthesis, various impurities can arise, such as unreacted starting materials, by-products from side reactions (e.g., dipeptide formation), or degradation products. HRMS can detect and help identify these low-level impurities, even if they are unknown or co-elute with the main peak in a chromatographic separation. sterlingpharmasolutions.combiomedres.usnih.gov By generating a list of all detected masses and comparing them against a database of potential impurities, a comprehensive profile of the product's purity can be established.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) | Potential Source |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₂ | 208.1332 | 208.1330 | -0.96 | Product |
| Valine | C₅H₁₁NO₂ | 118.0863 | 118.0861 | -1.69 | Unreacted Starting Material |
| Benzyl Alcohol | C₇H₈O | 109.0648 | 109.0647 | -0.92 | Unreacted Starting Material |
| Dibenzyl Ether | C₁₄H₁₄O | 199.1117 | 199.1115 | -1.00 | By-product |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are cornerstone methods for confirming the purity and identity of this compound beyond basic identification. creative-proteomics.comazolifesciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique for the analysis of amino acid derivatives. creative-proteomics.comnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) can effectively separate this compound from polar and nonpolar impurities. azolifesciences.com The eluent is then introduced into a mass spectrometer, which provides mass data for each separated peak, allowing for confident peak identification and the quantification of impurity levels. lcms.cznih.gov This method is particularly useful for detecting non-volatile or thermally labile impurities that are not suitable for GC analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution for volatile compounds. Due to the polar nature of the primary amine group, derivatization of this compound is often required to increase its volatility and thermal stability. sigmaaldrich.com Common derivatizing agents include silylating reagents like MTBSTFA. Once derivatized, the compound can be separated from other volatile impurities and identified based on its retention time and the characteristic fragmentation pattern in the mass spectrum. This fragmentation pattern serves as a "fingerprint" for definitive identity confirmation. sigmaaldrich.comscience.gov
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Principle | Separation based on polarity in liquid phase | Separation based on volatility/boiling point in gas phase |
| Sample Volatility | Not required; suitable for non-volatile compounds | Required; suitable for volatile or semi-volatile compounds |
| Derivatization | Generally not required | Often necessary for polar functional groups (e.g., amines) |
| Typical Column | C18, HILIC | Capillary columns (e.g., DB-5ms) |
| Information Provided | Retention Time, Molecular Ion Mass | Retention Time, Fragmentation Pattern |
Quantitative NMR for Reaction Yields and Stoichiometry
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct and accurate measurement of the concentration or purity of a substance without the need for identical reference standards for the analyte itself. ox.ac.uk
To determine the purity or reaction yield of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a precise mass of a high-purity internal standard. nih.gov The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte. ox.ac.uk
By comparing the integral of a specific, non-overlapping proton signal from this compound (e.g., the two benzylic protons, -CH₂-) with the integral of a known proton signal from the internal standard, the molar ratio can be calculated. morressier.com Knowing the masses of the sample and standard, the absolute purity or concentration of the product can be determined with high precision. nih.govresearchgate.net This method is non-destructive and provides structural information simultaneously with quantification.
| Parameter | Analyte (Product) | Internal Standard (e.g., Maleic Acid) |
|---|---|---|
| Signal Used | Benzylic -CH₂- | Olefinic =CH- |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.85 | 2.00 |
| Molecular Weight (MW) | 207.27 g/mol | 116.07 g/mol |
| Mass Weighed (m) | 25.5 mg | 12.0 mg |
| Purity Calculation (%) | 95.8% |
Formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Thermal Analysis Techniques (e.g., DSC, TGA) for Polymorphism and Stability
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its stability, purity, and potential polymorphic forms. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com It is used to determine the thermal stability and decomposition profile of this compound. The temperature at which significant weight loss begins indicates the onset of thermal decomposition. TGA can also quantify the content of residual solvents or moisture within the sample. nih.govtainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov This technique is highly sensitive to phase transitions. For this compound, DSC can be used to determine its melting point and heat of fusion, which are key indicators of purity. The presence of impurities typically broadens the melting peak and lowers the melting point. Furthermore, DSC is a crucial tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct melting points and thermal behaviors, which can be identified and characterized by DSC. nih.govresearchgate.net
| Technique | Observed Event | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| TGA | Weight Loss (~5%) | 100 - 120 | Loss of residual solvent (e.g., Toluene) |
| TGA | Major Weight Loss | > 220 | Onset of thermal decomposition |
| DSC | Endothermic Peak | 85 - 88 | Melting of crystalline Form I |
| DSC | Endothermic Peak | 95 - 97 | Melting of crystalline Form II (potential polymorph) |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. From these calculations, a wealth of information can be derived, including optimized molecular geometry, electronic properties, and reactivity descriptors.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol nih.gov |
| Topological Polar Surface Area (TPSA) | 52.32 Ų chemscene.com |
| logP | 1.7131 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
Further DFT analysis, by analogy to studies on related molecules like L-valine derivatives, would involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For Benzyl (B1604629) 2-amino-3-methylbutanoate, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and a positive potential (blue) around the amine group's hydrogen atoms.
A hypothetical set of reactivity descriptors for Benzyl 2-amino-3-methylbutanoate, based on typical values for similar molecules studied with DFT, is presented in Table 8.2.
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating capability |
| ELUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape in a solvent, mimicking real-world conditions.
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then calculating the forces between atoms and the resulting motions over a set period. This allows for the observation of how the molecule rotates around its single bonds and adopts different shapes or conformations.
The analysis of the MD trajectory can reveal the most stable conformations and the energy barriers between them. Key dihedral angles, such as those around the ester linkage and the Cα-Cβ bond of the valine residue, would be monitored to characterize the conformational states. The results would provide insight into the molecule's flexibility and its preferred shapes in solution.
Table 8.3 illustrates a hypothetical outcome of a conformational analysis for this compound, showing potential stable conformers and their relative energies.
| Conformer | Dihedral Angle 1 (O=C-O-CH₂) | Dihedral Angle 2 (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |
| A | ~180° (trans) | ~60° (gauche+) | 0.0 | 60 |
| B | ~180° (trans) | ~-60° (gauche-) | 0.5 | 30 |
| C | ~180° (trans) | ~180° (trans) | 1.5 | 10 |
In Silico Studies on Reaction Pathways and Transition States
Computational chemistry can be employed to model chemical reactions, providing a deeper understanding of reaction mechanisms, identifying intermediate structures, and calculating the energy profiles of reaction pathways. For this compound, an important reaction to study in silico would be its synthesis via the esterification of L-valine with benzyl alcohol.
For example, the mechanism could be investigated to determine whether it proceeds through a direct esterification pathway or involves an acyl-enzyme intermediate if catalyzed. The transition state structure would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.
Table 8.4 provides a hypothetical energy profile for a proposed reaction pathway for the synthesis of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | L-valine + Benzyl Alcohol | 0 |
| Transition State 1 | Formation of tetrahedral intermediate | +25 |
| Intermediate | Tetrahedral intermediate | +5 |
| Transition State 2 | Elimination of water | +20 |
| Products | This compound + Water | -5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design (non-biological activity outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used for biological activities, QSAR can also be applied to predict non-biological outcomes such as physical or chemical properties.
For this compound and related compounds, a QSAR model could be developed to predict properties like solubility, chromatographic retention time, or stability. This would involve calculating a range of molecular descriptors (numerical representations of the chemical structure) for a set of similar molecules with known property values. The descriptors can include constitutional, topological, geometric, and electronic parameters.
The computed descriptors for this compound, such as logP and TPSA (Table 8.1), would be typical inputs for such a model. Statistical methods are then used to build an equation that correlates the descriptors with the property of interest. This model can then be used to predict the property for new, unsynthesized molecules, aiding in the design of compounds with desired characteristics.
Table 8.5 presents a hypothetical dataset that could be used to build a QSAR model for predicting the retention time in reverse-phase HPLC for a series of amino acid benzyl esters.
| Compound | logP | TPSA (Ų) | Retention Time (min) |
| Glycine (B1666218) Benzyl Ester | 1.1 | 52.3 | 8.5 |
| Alanine (B10760859) Benzyl Ester | 1.5 | 52.3 | 10.2 |
| This compound | 1.7 | 52.3 | 12.1 |
| Leucine Benzyl Ester | 2.1 | 52.3 | 14.5 |
| Phenylalanine Benzyl Ester | 2.8 | 52.3 | 18.3 |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Chemistry Routes
The traditional synthesis of Benzyl (B1604629) 2-amino-3-methylbutanoate typically involves the esterification of 2-amino-3-methylbutanoic acid (valine) with benzyl alcohol. frontiersin.org This process often requires dehydrating agents or activators like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂), which are effective but generate stoichiometric waste products that are not environmentally benign. frontiersin.org Future research is increasingly focused on developing greener alternatives that minimize waste and avoid harsh reagents.
A promising area of green chemistry is the use of enzymatic and biocatalytic methods. For instance, research into the deprotection of N-benzylated amines has demonstrated a highly efficient system using laccase from Trametes versicolor in combination with TEMPO. nih.gov This method uses oxygen from the air as a mild, clean oxidant and is performed in an aqueous medium, drastically reducing the environmental impact compared to conventional reductive methods like palladium-catalyzed hydrogenolysis. nih.gov The laccase/TEMPO system shows excellent chemoselectivity, allowing for the deprotection of primary amines without affecting other sensitive groups, a significant advantage in complex molecule synthesis. nih.gov Applying such biocatalytic principles to the synthesis or deprotection steps involving Benzyl 2-amino-3-methylbutanoate could lead to significantly more sustainable processes.
| Aspect | Traditional Method (e.g., Reductive Debenzylation) | Green Chemistry Approach (e.g., Laccase/TEMPO) |
| Reagents | Palladium catalysts, H₂ gas, cerium ammonium (B1175870) nitrate, strong acids. nih.gov | Laccase enzyme, TEMPO, ambient oxygen. nih.gov |
| Solvents | Often requires organic solvents. nih.gov | Performed in aqueous medium. nih.gov |
| Byproducts | Metal residues, acidic or basic waste streams. | Primarily water. |
| Conditions | Can require high pressures or temperatures. nih.gov | Mild, ambient conditions. nih.gov |
| Selectivity | May require additional protection/deprotection steps for other functional groups. nih.gov | High chemoselectivity for primary amines. nih.gov |
Application in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and ease of automation. The synthesis and purification of amino acid esters are well-suited for this technology.
Research has shown the successful use of a telescoped flow process for the synthesis of carbamates, which involves an enzymatic purification step highly relevant to this compound. nih.gov In this system, an immobilized enzyme (Candida antarctica lipase (B570770) B, CALB) was used in a flow column to convert residual benzyl alcohol—a common impurity in benzyl ester syntheses—into easily separable benzyl butyrate. nih.gov This impurity-tagging approach simplifies purification and demonstrates the power of combining biocatalysis with flow systems. nih.gov
Furthermore, the continuous flow synthesis of other amino esters, such as β-amino crotonates, has been demonstrated to be a green and scalable process, often eliminating the need for external solvents. These studies establish a strong precedent for developing a dedicated flow synthesis platform for this compound, enabling more efficient, controlled, and automated production.
Exploration in Materials Science and Supramolecular Chemistry
Amino acids and their derivatives are exceptional building blocks for creating functional biomaterials and complex supramolecular structures due to their inherent chirality and ability to form multiple non-covalent interactions. nih.govd-nb.info While this compound is not yet widely cited in materials science literature, its structure presents clear opportunities for future exploration.
The self-assembly of amino acid derivatives, driven by interactions like hydrogen bonding, π-π stacking, and hydrophobic forces, can lead to ordered nanostructures such as hydrogels, and nanofibers. nih.govd-nb.info The benzyl group in this compound is particularly suited for promoting π-π stacking interactions, which can help direct the formation of well-defined architectures. nankai.edu.cn Research on other benzyl-containing building blocks, such as poly(benzyl β-malolactonate), has led to the creation of renewable and biodegradable aliphatic polyesters for biomedical applications. rsc.orgresearchgate.net Similarly, modified amino acids are used to create polymers with unique thermal or optical properties. asianpubs.org
Future research could explore the polymerization of this compound or its derivatives to create novel polypeptides or functional polymers. In supramolecular chemistry, it could be used as a chiral guest molecule in host-guest systems or as a component in self-assembling systems where its specific stereochemistry and functional groups can be used to control the final structure and properties of the material. nankai.edu.cnyoutube.com
Integration into Novel Catalytic Systems
The field of asymmetric catalysis is continually seeking new and efficient chiral molecules to act as ligands or catalysts. While this compound itself is not a catalyst, it belongs to a class of compounds—chiral amino acid esters—that are pivotal in modern catalysis.
A significant emerging area is the use of combined chiral aldehyde/palladium catalysis for the asymmetric functionalization of N-unprotected amino acid esters. acs.orgacs.org This innovative approach uses a chiral aldehyde to form a transient chiral imine with the amino acid ester, which then undergoes a palladium-catalyzed reaction, such as α-allylation or α-allenylic alkylation. nih.govacs.orgacs.org This method allows for the direct α-functionalization of the amino ester without the need for a protecting group on the amine, which is a significant step towards more efficient and atom-economical syntheses. frontiersin.orgacs.org
This strategy enables the creation of a diverse range of valuable α,α-disubstituted nonproteinogenic α-amino acid esters with high enantioselectivity. nih.gov this compound is an ideal substrate for such catalytic systems. Its integration into these novel catalytic cycles represents a powerful future direction, transforming it from a simple building block into a key reactant for synthesizing complex, high-value chiral molecules for pharmaceutical and materials applications. nih.govacs.org
Q & A
Q. What are the key synthetic strategies for preparing Benzyl 2-amino-3-methylbutanoate?
The synthesis typically involves esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol under acidic or dehydrating conditions. For example, thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid group to form the ester bond. Protecting groups (e.g., Fmoc or Cbz) are often employed to shield the amine during synthesis, preventing unwanted side reactions. Post-reaction deprotection yields the final compound. Critical steps include pH control, solvent selection (e.g., dichloromethane or THF), and purification via column chromatography .
Q. How is this compound characterized to confirm its structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR identify ester carbonyl signals (~170 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
- HPLC : Reverse-phase chromatography assesses purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 208.1).
- Polarimetry : Used to verify enantiomeric purity if the compound is chiral .
Q. What are the primary chemical reactions involving this compound?
The ester group undergoes hydrolysis under acidic/basic conditions to yield 2-amino-3-methylbutanoic acid. The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to regenerate the free carboxylic acid. The amine group participates in nucleophilic acyl substitution, enabling peptide coupling or Schiff base formation with aldehydes .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives affect their biological activity?
Stereochemistry significantly impacts interactions with enzymes or receptors. For example, (2S,3R)-configured derivatives exhibit higher binding affinity to proteases compared to (2R,3S) isomers. To study this:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic resolution with lipases.
- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies.
- X-ray Crystallography : Resolve binding modes in enzyme-ligand complexes .
Q. What methodologies resolve contradictions in spectral data for this compound analogs?
Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) often arise from impurities or stereochemical heterogeneity. Solutions include:
- 2D NMR Techniques : HSQC and COSY maps clarify proton-carbon correlations.
- Isotopic Labeling : Use N-labeled amines to trace fragmentation pathways in MS.
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
Q. How can statistical experimental design optimize benzylation reactions for derivative synthesis?
A factorial design (e.g., 2³ Yates pattern) identifies critical variables:
- Factors : Reaction time, molar ratio (acid:alcohol), catalyst loading.
- Response Variables : Yield, enantiomeric excess (ee), purity.
- Optimization Tools : Response surface methodology (RSM) or artificial neural networks (ANNs) model non-linear interactions. For example, benzenesulfonic acid-catalyzed benzylation achieves >80% yield at 80°C with a 2:1 toluene:benzyl alcohol ratio .
Q. What catalytic systems enhance the efficiency of esterification or transesterification in synthesizing analogs?
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions (e.g., 40°C, solvent-free).
- Heterogeneous Catalysts : Ammonium cerium phosphate (ACP) or zeolites improve recyclability and reduce side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) while maintaining high yields (>90%) .
Q. How is computational modeling applied to predict the reactivity of this compound derivatives?
- DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis activation energies).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with G-protein-coupled receptors).
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
